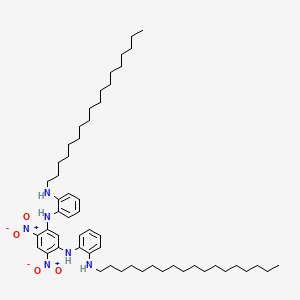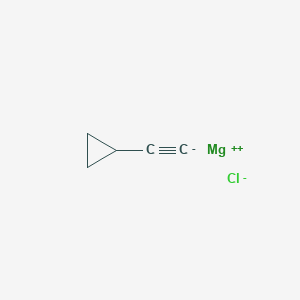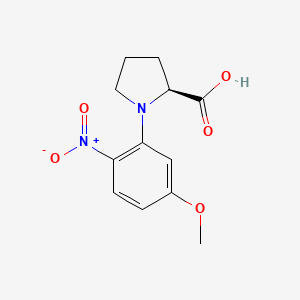![molecular formula C22H32INOS B14244113 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide CAS No. 448897-05-0](/img/structure/B14244113.png)
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a long alkyl chain terminated by an acetylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Alkyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where a decyl halide reacts with the quinoline derivative.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the decyl-substituted quinoline with thioacetic acid under mild conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride or sodium bromide in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quaternary ammonium salts with different halides.
科学研究应用
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antiseptic or disinfectant due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and detergents.
作用机制
The mechanism of action of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound may also interact with specific enzymes or proteins within the cell, inhibiting their function and contributing to its antimicrobial effects.
相似化合物的比较
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges.
属性
CAS 编号 |
448897-05-0 |
|---|---|
分子式 |
C22H32INOS |
分子量 |
485.5 g/mol |
IUPAC 名称 |
S-[10-(4-methylquinolin-1-ium-1-yl)decyl] ethanethioate;iodide |
InChI |
InChI=1S/C22H32NOS.HI/c1-19-15-17-23(22-14-10-9-13-21(19)22)16-11-7-5-3-4-6-8-12-18-25-20(2)24;/h9-10,13-15,17H,3-8,11-12,16,18H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OSEGHDMTQTZTJY-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCCCCCCCCSC(=O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
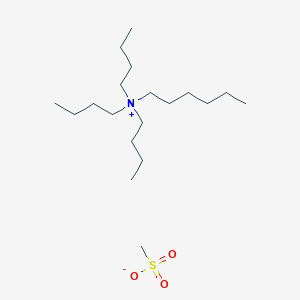
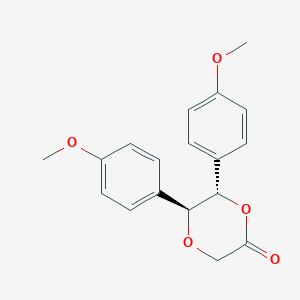
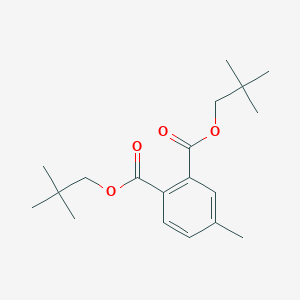
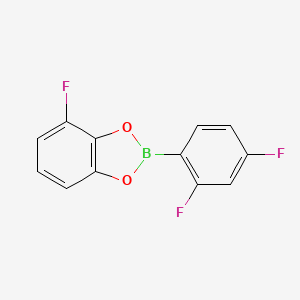
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
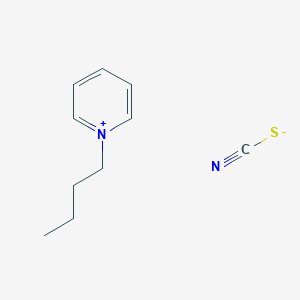
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
